molecular formula C32H50O4 B033430 3-O-Acetyloleanolic acid CAS No. 4339-72-4

3-O-Acetyloleanolic acid

Cat. No.: B033430
CAS No.: 4339-72-4
M. Wt: 498.7 g/mol
InChI Key: RIXNFYQZWDGQAE-DFHVBEEKSA-N
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Mechanism of Action

Target of Action

3-O-Acetyloleanolic acid (3AOA) is a pentacyclic triterpenoid compound isolated from the seeds of Vigna sinensis K . The primary targets of 3AOA are cancer cells and human umbilical vein endothelial cells (HUVECs) . It induces apoptosis in these cells and also exhibits anti-angiogenesis activity .

Mode of Action

3AOA inhibits the proliferation, migration, and tube formation of HUVECs in a dose-dependent manner . It reduces the expression of VEGF-A, a lymphangiogenic factor, in hypoxia mimetic agent CoCl2-treated SCCVII cells . It also suppresses the phosphorylation of vascular endothelial growth factor (VEGFR)-1 and -2 receptors that are stimulated by VEGF-A .

Biochemical Pathways

3AOA affects the VEGF-A/VEGFR-1 and VEGFR-2 signaling pathways in HUVECs . It suppresses the phosphorylation of the lymphangiogenesis-related downstream signaling factors PI3K, FAK, AKT, and ERK1/2 . This suppression of signaling pathways leads to the inhibition of lymphangiogenesis and lymph node metastasis both in vitro and in vivo .

Result of Action

3AOA has been shown to inhibit tumor-induced lymphangiogenesis and sentinel lymph node metastasis in an oral cancer sentinel lymph node (OCSLN) animal model . It also inhibits tumor growth . The induced apoptosis in HUVECs is characterized by the detection of cell surface annexin V and sub-G1 populations .

Action Environment

The action of 3AOA can be influenced by environmental factors such as hypoxia. For example, it reduces the expression of VEGF-A, a lymphangiogenic factor, in hypoxia mimetic agent CoCl2-treated SCCVII cells . .

Safety and Hazards

3-O-Acetyloleanolic acid is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

Future Directions

3-O-Acetyloleanolic acid exhibits anti-angiogenic effects and induces apoptosis in HUVECs, suggesting that it has potential use for suppression of tumor growth stimulated by angiogenesis . It also inhibits VEGF-A-induced lymphangiogenesis and sentinel lymph node metastasis, suggesting that it can be a useful anti-tumor agent to restrict the metastatic spread of oral cancer .

Biochemical Analysis

Biochemical Properties

3AOA has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to induce apoptosis in cancer cells . The apoptosis induced by 3-O-Acetyloleanolic acid was characterized by the activation of caspase 3, a critical mediator of apoptosis signaling .

Cellular Effects

3AOA has been shown to inhibit proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner . It also reduced the expression of VEGF-A, a lymphangiogenic factor in hypoxia mimetic agent CoCl2-treated SCCVII cells .

Molecular Mechanism

3AOA exerts its effects at the molecular level through various mechanisms. It has been found to suppress the phosphorylation of vascular endothelial growth factor (VEGFR)-1 and -2 receptors that were stimulated by VEGF-A . In addition, 3AOA suppressed the phosphorylation of the lymphangiogenesis-related downstream signaling factors PI3K, FAK, AKT, and ERK1/2 .

Temporal Effects in Laboratory Settings

The effects of 3AOA have been studied over time in laboratory settings. It has been found to significantly inhibit angiogenesis in an in vivo Matrigel plug assay

Dosage Effects in Animal Models

In animal models, 3AOA has been shown to inhibit tumor growth, tumor-induced lymphangiogenesis, and sentinel lymph node metastasis in a VEGF-A-induced oral cancer sentinel lymph node (OCSLN) animal model

Metabolic Pathways

It has been found to alter multiple cell signaling pathways, which could potentially impact metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-O-Acetyloleanolic acid can be synthesized through the acetylation of oleanolic acid. The process involves the reaction of oleanolic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of oleanolic acid from plant sources, followed by its chemical modification. The seeds of Vigna sinensis K. are a primary source of oleanolic acid, which is then acetylated to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 3-O-Acetyloleanolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activities .

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22-,23-,24+,25-,29-,30+,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXNFYQZWDGQAE-DFHVBEEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963002
Record name 3-(Acetyloxy)olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4339-72-4
Record name Oleanolic acid acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4339-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleanolic acid 3-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004339724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Acetyloxy)olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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